3-(3-Methylphenyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(3-Methylphenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-methylphenyl isocyanate with an appropriate diol or amino alcohol. One common method is the cyclization of 3-methylphenyl isocyanate with 2-aminoethanol under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted oxazolidinone compounds depending on the substituent introduced.
Scientific Research Applications
3-(3-Methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The 3-methylphenyl group may enhance binding affinity and specificity towards certain biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylmethcathinone (3-MMC): A synthetic cathinone with a similar aromatic structure but different functional groups.
4-Methylmethcathinone (4-MMC): Another synthetic cathinone with a methyl group at the para position of the aromatic ring.
3-Methylphenylalanine: An amino acid derivative with a similar aromatic structure but different functional groups.
Uniqueness
3-(3-Methylphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts distinct chemical and biological properties. Unlike synthetic cathinones, it is not primarily used as a psychoactive substance but has broader applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
5198-45-8 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-8-3-2-4-9(7-8)11-5-6-13-10(11)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
GTJVDFCBPKIVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCOC2=O |
Origin of Product |
United States |
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